1,3,5-Tris(3-formylphenyl)benzene
Overview
Description
1,3,5-Tris(3-formylphenyl)benzene: is an organic compound characterized by a benzene ring substituted with three formylphenyl groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(3-formylphenyl)benzene can be synthesized through various methods. One common approach involves the reaction of 1,3,5-tribromobenzene with 4-formylphenylboronic acid in the presence of a palladium catalyst. This reaction typically occurs under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki coupling reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(3-formylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 1,3,5-Tris(3-carboxyphenyl)benzene.
Reduction: 1,3,5-Tris(3-hydroxyphenyl)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3,5-Tris(3-formylphenyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-Tris(3-formylphenyl)benzene depends on its specific application. In the context of its use as a building block for COFs, the compound forms stable covalent bonds with other organic molecules, leading to the formation of highly porous and stable frameworks. These frameworks can interact with various molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions .
Comparison with Similar Compounds
1,3,5-Tris(4-formylphenyl)benzene: Similar structure but with formyl groups at the 4-position of the phenyl rings.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine atoms instead of formyl groups, leading to different reactivity and applications.
1,3,5-Tris(4-hydroxyphenyl)benzene: Contains hydroxyl groups, which can form hydrogen bonds and have different chemical properties.
Uniqueness: 1,3,5-Tris(3-formylphenyl)benzene is unique due to the position of its formyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate for the synthesis of various complex organic molecules and materials .
Properties
IUPAC Name |
3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O3/c28-16-19-4-1-7-22(10-19)25-13-26(23-8-2-5-20(11-23)17-29)15-27(14-25)24-9-3-6-21(12-24)18-30/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEVWAQYDZUIMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)C=O)C4=CC=CC(=C4)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697855 | |
Record name | 3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883846-73-9 | |
Record name | 3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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